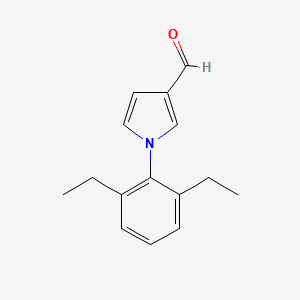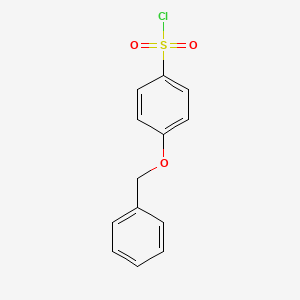
4-(苄氧基)苯-1-磺酰氯
概述
描述
4-(Benzyloxy)benzene-1-sulfonyl chloride is a heterocyclic organic compound . It has the empirical formula C13H11ClO3S and a molecular weight of 282.74 .
Molecular Structure Analysis
The molecular structure of 4-(Benzyloxy)benzene-1-sulfonyl chloride consists of a benzene ring attached to a sulfonyl chloride group and a benzyloxy group . The InChI representation of the molecule isInChI=1S/C13H11ClO3S/c14-18(15,16)13-8-6-12(7-9-13)17-10-11-4-2-1-3-5-11/h1-9H,10H2 . Physical And Chemical Properties Analysis
4-(Benzyloxy)benzene-1-sulfonyl chloride is a solid compound . It has a molecular weight of 282.74 g/mol . The compound has no hydrogen bond donors and three hydrogen bond acceptors .科学研究应用
1. 弗里德尔-克拉夫茨磺酰化
4-(苄氧基)苯-1-磺酰氯用于弗里德尔-克拉夫茨磺酰化反应。一项研究证明了离子液体作为弗里德尔-克拉夫茨磺酰化中非常规反应介质的实用性,突出了在环境条件下芳基砜的增强反应性和定量产率 (Nara, Harjani, & Salunkhe, 2001)。
2. 钯催化的邻位磺酰化
使用磺酰氯作为试剂,开发了 2-芳氧基吡啶的钯催化直接磺酰化。该方法被证明对富电子和缺电子的底物均有效,导致邻位磺酰化酚的合成 (Xu, Liu, Li, & Sun, 2015)。
3. 磺酰胺化合物的合成
磺酰胺化合物,如 4-甲基-N-(萘-1-基)苯磺酰胺,是由涉及磺酰氯的反应合成的。这些化合物已使用 X 射线衍射和密度泛函理论等技术对其分子结构和性质进行了研究 (Sarojini, Krishnan, Kanakam, & Muthu, 2012)。
4. 可见光诱导的自由基级联环化
已经对使用磺酰氯的可见光光催化级联磺酰化/环化反应进行了研究。该方法因其温和的反应条件和广泛的底物范围而著称,导致磺化苯并氧杂茚的构建 (Zhou 等,2021)。
5. 微波辐射下的无溶剂磺酰化
苯及其衍生物在微波辐射下的磺酰化是一个显着的应用。它涉及无溶剂条件和催化量的氯化铁(III),在反应中显示出对极性物质的偏好 (Marquié 等,2001)。
6. 氨基酸衍生物的产生
已经合成了磺酰氯的氨基酸衍生物,显示出各种化学转化的潜力。磺酰氯与氨基酸甲酯在特定条件下的反应导致相应的氨基酸磺酰胺衍生物 (Riabchenko 等,2020)。
7. 抗菌和抗氧化活性
已经研究了源自磺酰氯的磺酰胺的抗菌和抗氧化活性。合成的化合物对细菌和真菌菌株表现出显着的活性,突出了它们在药物应用中的潜力 (Badgujar, More, & Meshram, 2018)。
安全和危害
属性
IUPAC Name |
4-phenylmethoxybenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO3S/c14-18(15,16)13-8-6-12(7-9-13)17-10-11-4-2-1-3-5-11/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRTDEKQMIKCPKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80406203 | |
| Record name | 4-(Benzyloxy)benzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80406203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Benzyloxy)benzene-1-sulfonyl chloride | |
CAS RN |
87001-32-9 | |
| Record name | 4-(Benzyloxy)benzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80406203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(benzyloxy)benzene-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(1-Formylnaphthalen-2-yl)oxy]acetic acid](/img/structure/B1335433.png)
![1-[(tert-butoxy)carbonyl]-octahydro-1H-indole-2-carboxylic acid](/img/structure/B1335435.png)
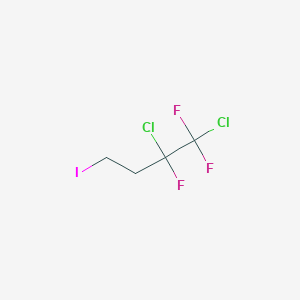
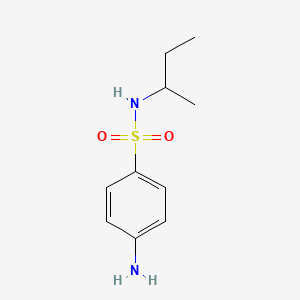
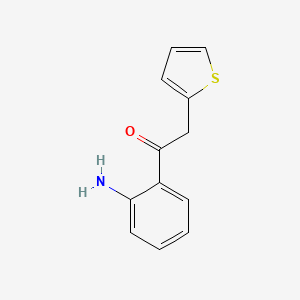
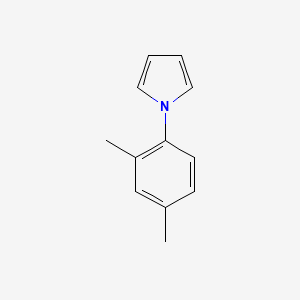
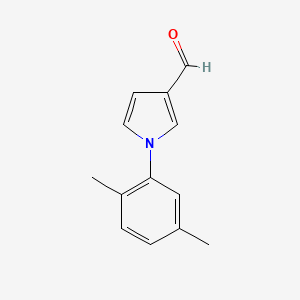

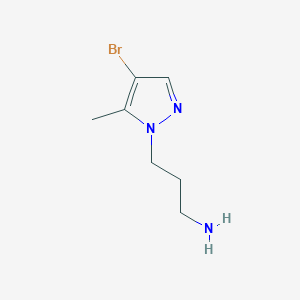
![5-[(3-Formylphenoxy)methyl]-2-furoic acid](/img/structure/B1335465.png)
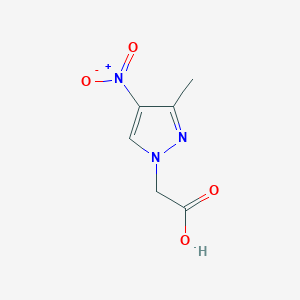
![5-methyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]isoxazole-3-carboxylic acid](/img/structure/B1335470.png)
